2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid is a synthetic compound that has gained attention in various fields of research and industry. This compound belongs to the class of amino acids and is known for its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of hept-6-enoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protective group, allowing the compound to selectively interact with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein structure, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid is unique due to its hept-6-enoic acid backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the benzyloxycarbonyl group also enhances its stability and selectivity in various chemical reactions .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)hept-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h2,4,6-9,13H,1,3,5,10-11H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJEGMXKVFNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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